Egfr-IN-17 is a compound designed to inhibit the epidermal growth factor receptor, which plays a crucial role in the regulation of cell growth and differentiation. This compound is part of a broader category of small molecule inhibitors that target the epidermal growth factor receptor pathway, which is often dysregulated in various cancers, particularly non-small cell lung cancer. The development of Egfr-IN-17 aims to provide a therapeutic option that can effectively block this receptor's activity and thus impede tumor growth.
Egfr-IN-17 is classified as a small molecule inhibitor specifically targeting the epidermal growth factor receptor. It has been synthesized through various chemical processes aimed at optimizing its efficacy and bioavailability. The compound is derived from research focused on enhancing the selectivity and potency of existing epidermal growth factor receptor inhibitors, which include well-known drugs like erlotinib and gefitinib.
The synthesis of Egfr-IN-17 involves several steps that incorporate advanced organic chemistry techniques. The general procedure includes:
For example, one method involves the reaction of an aniline derivative with a halogenated quinazoline under basic conditions, followed by purification using silica gel chromatography to isolate Egfr-IN-17 in high yield.
Egfr-IN-17 exhibits a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for the epidermal growth factor receptor. The molecular formula can be represented as C₁₈H₁₈ClN₅O₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Egfr-IN-17 participates in several chemical reactions that are crucial for its activity as an inhibitor:
The reaction kinetics can be studied using enzyme assays to determine the inhibition constants (IC50 values) against various cell lines expressing mutated forms of the epidermal growth factor receptor.
The mechanism of action for Egfr-IN-17 involves competitive inhibition at the epidermal growth factor receptor site:
Preclinical studies have demonstrated that Egfr-IN-17 effectively reduces tumor growth in xenograft models when administered at therapeutic doses.
Egfr-IN-17 possesses several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability, while high-performance liquid chromatography (HPLC) can evaluate purity levels.
Egfr-IN-17 has significant potential applications in cancer research and therapy:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that regulates critical cellular processes, including proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. In multiple malignancies—notably non-small cell lung cancer, glioblastoma, and head and neck cancer—EGFR signaling becomes dysregulated through overexpression, gene amplification, or somatic mutations. These alterations drive uncontrolled cell growth and survival, establishing EGFR as a high-value oncology target. Approximately 10–40% of non-small cell lung cancer cases harbor activating EGFR kinase domain mutations, with higher prevalence in Asian populations and non-smokers [9]. The clinical success of EGFR tyrosine kinase inhibitors validates the therapeutic relevance of intercepting this pathway.
Oncogenic EGFR mutations constitutively activate downstream pathways independent of ligand binding. The two primary cascades include:
Table 1: Key Downstream Effectors of Oncogenic Epidermal Growth Factor Receptor Signaling
Pathway | Critical Components | Oncogenic Outcomes |
---|---|---|
Mitogen-Activated Protein Kinase | RAS, RAF, Mitogen-Activated Protein Kinase Kinase, Extracellular Signal-Regulated Kinase | Cyclin D1 expression, CDK4/6 activation |
Phosphatidylinositol 3-Kinase | Phosphatidylinositol 3-Kinase, Protein Kinase B, mammalian target of rapamycin | Apoptosis suppression, metabolic reprogramming |
STAT | Signal transducer and activator of transcription 3/5 | Immune evasion, cell survival |
These pathways collectively enable cancer cell "addiction" to EGFR signaling—a therapeutic vulnerability exploited by tyrosine kinase inhibitors [9].
Kinase domain mutations cluster in exons 18–24 and structurally reprogram EGFR into a constitutively active state. Key classes include:
Table 2: Structural and Functional Impact of Major Epidermal Growth Factor Receptor Mutations
Mutation | Domain Location | Conformational Effect | Catalytic Enhancement |
---|---|---|---|
ΔELREA (exon 19 del) | β3-αC loop | Stabilizes αC-helix "in" position | 29-fold |
L858R | Activation loop | Promotes K745-E762 salt bridge, open A-loop | 23-fold |
T790M | "Gatekeeper" residue | Increases ATP affinity, steric hindrance | Resistance mutation |
A763-Y764insFQEA | C-terminal to αC-helix | Partial αC-helix flexibility | 9-fold |
Kinase Domain Duplication | Tandem kinase domains | Forms intramolecular asymmetric dimer | Constitutive activation |
The C797S mutation—a cysteine-to-serine substitution in the ATP-binding pocket—disrupts covalent binding of third-generation tyrosine kinase inhibitors like osimertinib [1] [9].
The evolution of Epidermal Growth Factor Receptor tyrosine kinase inhibitors reflects iterative responses to acquired resistance:
Table 3: Generations of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and Limitations
Generation | Representatives | Target Mutations | Resistance Mechanisms |
---|---|---|---|
First | Gefitinib, Erlotinib | L858R, exon 19 del | T790M (∼60%), MET amplification |
Second | Afatinib, Dacomitinib | L858R, exon 19 del, T790M | Dose-limiting toxicity, T790M persistence |
Third | Osimertinib, Olmutinib | T790M, sensitizing mutations | C797S, L718Q, L792F/H, bypass pathways |
This therapeutic landscape underscores the unmet need for inhibitors targeting C797S-containing triple mutants (e.g., L858R/T790M/C797S).
Epidermal Growth Factor Receptor Inhibitor-17 emerged from efforts to circumvent C797S-mediated resistance. Unlike third-generation inhibitors, which rely on Cys797 covalent modification, Epidermal Growth Factor Receptor Inhibitor-17 achieves potent inhibition through non-covalent interactions. Key design rationales include:
Comparative profiling against Epidermal Growth Factor Receptor Inhibitor-117 (a structurally distinct C797S inhibitor) highlights Epidermal Growth Factor Receptor Inhibitor-17’s unique scaffold. While Epidermal Growth Factor Receptor Inhibitor-117 inhibits BaF3-EGFRL858R/T790M/C797S proliferation (half-maximal inhibitory concentration = 1.2 nM), its chemical architecture (C₂₅H₃₀BrN₇O₂S) differs significantly from Epidermal Growth Factor Receptor Inhibitor-17 [7]. This structural divergence implies distinct binding modes to the triple-mutant pocket.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3